molecular formula C8H7BrClFO B12068547 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene

1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene

Cat. No.: B12068547
M. Wt: 253.49 g/mol
InChI Key: FADADPLYEVSYPA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene typically involves the reaction of 4-chloro-2-fluorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

4-chloro-2-fluorophenol+2-bromoethanolK2CO3,refluxThis compound\text{4-chloro-2-fluorophenol} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 4-chloro-2-fluorophenol+2-bromoethanolK2​CO3​,reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the halogen atoms, leading to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, amines, and thiols.

    Oxidation: Phenolic derivatives are formed.

    Reduction: Dehalogenated benzene derivatives are obtained.

Scientific Research Applications

1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene involves its interaction with specific molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-4-chlorobenzene
  • 1-(2-Bromoethoxy)-2-fluorobenzene
  • 1-(2-Bromoethoxy)-4-fluorobenzene

Uniqueness

1-(2-Bromoethoxy)-4-chloro-2-fluorobenzene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This combination of halogens imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-chloro-2-fluorobenzene

InChI

InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2

InChI Key

FADADPLYEVSYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCCBr

Origin of Product

United States

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